Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)14-13(18-11)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXNEYSGMWEITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355588 | |
| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15865-96-0 | |
| Record name | Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : None required; reaction proceeds via nucleophilic displacement.
Mechanistic Insight :
The thiourea’s sulfur attacks the α-carbon of the bromo-ketoester, followed by cyclization and elimination of HBr. Substituents on the thiourea’s nitrogen dictate the 2-position functionalization, enabling direct incorporation of the anilino group.
Two-Step Chlorination-Amination Strategy
This method involves synthesizing a chloro intermediate followed by aromatic nucleophilic substitution (SNAr) with aniline.
Step 1: Synthesis of Ethyl 2-Chloro-4-Methylthiazole-5-Carboxylate
Ethyl 2-amino-4-methylthiazole-5-carboxylate (4a ) is treated with t-BuONO and CuCl₂ in acetonitrile at 80°C for 16 hours, yielding the chloro derivative (5 ).
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 16 h |
| Yield | 75–80% (for analogous compounds) |
Step 2: Amination with Aniline
5 reacts with aniline in the presence of a base (e.g., K₂CO₃) in DMF at 100°C for 12 hours.
Challenges :
-
SNAr requires electron-deficient aryl chlorides. The thiazole’s electron-withdrawing ester group facilitates substitution.
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Competitive hydrolysis of the chloro intermediate may occur, necessitating anhydrous conditions.
Modified Patent Synthesis with Sodium Carbonate Catalysis
A Chinese patent (CN103664819A) describes a scalable method using ethyl 2-chloroacetoacetate (6 ) and N-phenylthiourea (7 ) in ethanol/ethyl acetate (10–35% v/v) with sodium carbonate (0.01–0.1 eq).
Optimized Protocol:
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Reagents :
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Ethyl 2-chloroacetoacetate: 33 g
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N-Phenylthiourea: 30.4 g
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Na₂CO₃: 1.5 g
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Solvent: Ethanol/ethyl acetate (25% v/v)
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-
Procedure :
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Heat to 45°C, add 6 dropwise over 20–30 minutes.
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Reflux at 65°C for 5 hours.
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Quench with water, adjust pH to 9–10 using NaOH, and isolate via filtration.
-
| Parameter | Value |
|---|---|
| Yield | 98.4% |
| Melting Point | 172–173°C |
Advantages :
-
Eliminates column chromatography, reducing cost.
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Sodium carbonate neutralizes HCl byproduct, preventing side reactions.
Spectroscopic Characterization and Validation
1H NMR data for analogous compounds (e.g., ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate) confirm structural features:
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Ethyl ester : δ 4.34 (q, J = 7.2 Hz, 2H), 1.37 (t, J = 7.2 Hz, 3H).
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Anilino protons : Aromatic signals at δ 7.2–7.5 (m, 5H) expected for the phenyl group.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| One-Pot Hantzsch | Short reaction time; minimal purif. | Requires NBS, sensitive to moisture | 85–92% |
| Chlorination-Amination | Flexible; intermediates isolable | Long reaction time (28 h total) | 70–75% |
| Patent Synthesis | High yield; scalable | Limited solvent compatibility | 98.4% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of thiazole derivatives with different functional groups .
Scientific Research Applications
Chemistry
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate serves as a crucial building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions facilitate the formation of more complex molecules and derivatives.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Sulfoxides/Sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Amines/Alcohols | Lithium aluminum hydride, sodium borohydride |
| Substitution | Thiazole Derivatives | Halogens, alkyl halides |
Biology
The compound exhibits significant biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that thiazole derivatives can act as enzyme inhibitors and ligands in receptor studies .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of thiazole derivatives against liver carcinoma cell lines (HEPG2). The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Medicine
Thiazole derivatives are extensively researched for their therapeutic potential. This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
Table 2: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces inflammation markers |
Corrosion Inhibition
This compound has been studied for its effectiveness as a corrosion inhibitor for metals such as aluminum in acidic environments. The compound forms a protective film on metal surfaces, significantly reducing corrosion rates.
Case Study: Corrosion Inhibition Efficiency
Research demonstrated that the corrosion inhibition efficiency of this compound increases with temperature. Experiments showed up to a 90% reduction in corrosion rates at elevated temperatures compared to untreated samples.
Material Development
In addition to its protective properties in metal industries, this compound is also utilized in developing new materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Structural Modifications and Functional Groups
Key Compounds:
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Substituents: Ethylimino group (imine) at position 2, dihydrothiazole ring. Synthesis: One-pot, catalyst-free method using N,N'-diethylthiourea and ethyl acetoacetate (75% yield) . Comparison: The ethylimino group introduces an imine functionality, which may reduce stability compared to the aromatic anilino group in the main compound. The dihydrothiazole ring (partially saturated) alters electronic properties and conformational flexibility.
Ethyl 2-acetamido-4-methylthiazole-5-carboxylate Substituents: Acetamido group at position 2. Synthesis: Acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate with acetic anhydride (74% yield) .
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Substituents: Pyridinyl group at position 2. Synthesis: Coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation . Comparison: The pyridinyl group introduces a basic nitrogen, enabling interactions with charged residues in biological targets. This contrasts with the anilino group’s aromatic amine, which may engage in π-π stacking.
Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Substituents: 4-Hydroxyphenyl at position 2. Comparison: The hydroxyl group enhances water solubility but may reduce metabolic stability compared to the anilino group.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate Substituents: Trifluoromethylphenyl at position 2. Properties: The electron-withdrawing CF₃ group enhances lipophilicity and metabolic stability . Comparison: The CF₃ group improves resistance to oxidative metabolism, a feature absent in the anilino-substituted compound.
Physicochemical Properties
Biological Activity
Ethyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its role in various biological activities. The molecular formula is , and it has a molecular weight of approximately 253.31 g/mol. The thiazole moiety contributes to the compound's reactivity and interaction with biological targets.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with thiazole rings exhibit cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives of thiazole showed significant activity against HepG2 hepatocellular carcinoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) analyses suggest that substitutions on the phenyl ring are crucial for enhancing anticancer activity. Specifically, the presence of electron-donating groups increases potency .
Antimicrobial Activity
The compound also exhibits antimicrobial properties . Thiazoles have been investigated for their ability to inhibit bacterial growth and show promise as potential antibiotics.
- This compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro.
- Further studies indicated that modifications to the thiazole structure could enhance its antimicrobial efficacy.
Anticonvulsant Effects
Recent research has explored the anticonvulsant effects of thiazole derivatives. Compounds similar to this compound were tested in picrotoxin-induced seizure models.
- Some analogues displayed protective effects comparable to established anticonvulsants like sodium valproate, indicating a potential therapeutic role in epilepsy management .
Table: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve:
- Cell Cycle Arrest : Induction of apoptosis in cancer cells through modulation of key regulatory proteins such as Bcl-2 and activation of caspases .
- Inhibition of Enzymatic Activity : Thiazoles are known to interact with various enzymes implicated in cancer progression and microbial resistance.
- Ion Channel Modulation : The anticonvulsant effects may be attributed to the compound's ability to modulate ion channels involved in neuronal excitability.
Q & A
Basic Question
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., anilino NH at δ 8.2–8.5 ppm, thiazole C-2 at δ 160–165 ppm) .
- MS : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 291.08) .
- Elemental Analysis : C, H, N, S within ±0.4% of theoretical values .
How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic substitutions?
Advanced Question
The electron-withdrawing ester group at C-5 activates the thiazole ring for electrophilic attacks, while the anilino group at C-2 directs nucleophilic substitutions (e.g., Cl → NH₂). Key factors:
- Steric Effects : Bulky substituents (e.g., 4-methyl) reduce reaction rates at C-4 .
- Electronic Effects : Electron-deficient aryl groups enhance reactivity at C-2. For example, nitro or trifluoromethyl substituents increase electrophilicity .
Case Study : Substitution with amines proceeds faster in DMF than ethanol due to better solvation of transition states .
How can researchers resolve contradictions in biological activity data across studies?
Advanced Question
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values against microbial strains) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed esters or oxidized thiazoles) that may skew results .
- Target Validation : Employ molecular docking (e.g., AutoDock Vina) to confirm binding to enzymes like Lysine aminotransferase (LAT) .
What methodologies are used to study the compound’s interaction with biological targets?
Advanced Question
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against LAT or kinases using spectrophotometric methods (ΔA₃₄₀ for NADH depletion) .
- Antimicrobial Activity : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- In Silico Studies :
- Molecular Dynamics : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to validate target engagement .
How can unexpected byproducts in synthesis be identified and minimized?
Advanced Question
- Byproduct Identification :
- TLC/MS Monitoring : Track reaction progress and isolate intermediates .
- X-ray Crystallography : Resolve structures of side products (e.g., sulfoxide derivatives from over-oxidation) .
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
